(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone features a hybrid structure combining a triazole-thiazole core linked to a 4-(4-fluorophenyl)piperazin-1-yl methanone moiety. Its structural complexity arises from the integration of three pharmacologically relevant components:
- 1,2,3-Triazole: A heterocyclic ring known for stabilizing intermolecular interactions via hydrogen bonding and π-π stacking.
- Piperazine-methanone: A flexible scaffold often utilized in drug design for its ability to modulate solubility and receptor binding.
This compound’s synthesis likely involves multi-step coupling reactions, leveraging methodologies analogous to those in and , such as nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Properties
IUPAC Name |
[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6OS/c1-15-22(24(33)31-13-11-30(12-14-31)19-7-3-17(25)4-8-19)34-23(27-15)21-16(2)32(29-28-21)20-9-5-18(26)6-10-20/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBWNBEENTIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the levels of cyclic nucleotides within the cells, resulting in bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway. Elevated levels of cyclic nucleotides can lead to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activation (anti-inflammatory effect). These effects are particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are common.
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer. This method of administration allows for targeted delivery of the drug, potentially enhancing its bioavailability and therapeutic effect while minimizing systemic side effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD, such as breathlessness and persistent coughing. By directly targeting the underlying mechanisms of COPD, Ohtuvayre offers a unique approach to the treatment of this condition.
Biochemical Analysis
Biochemical Properties
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a reversible and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2.
Cellular Effects
The compound this compound indirectly leads to CB1 occupancy by raising 2-AG levels. It also raises norepinephrine levels in the cortex. Activation of CB1 and CB2 receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation.
Molecular Mechanism
The compound this compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate. This inhibition leads to an increase in 2-AG levels, which in turn leads to increased activation of CB1 and CB2 receptors.
Temporal Effects in Laboratory Settings
In rodent brain, the compound time- and dose-dependently bound to MAGL. It exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain.
Dosage Effects in Animal Models
At a dosage of 30 mg/kg, the compound induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power. At a lower dosage of 3 mg/kg, it still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power.
Biological Activity
The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a triazole and thiazole moiety. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer agents. The structural components suggest a diverse range of pharmacological applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Recent studies have highlighted the efficacy of triazole derivatives against various pathogens. For instance, derivatives containing a similar structure have shown promising results against fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating significant antifungal activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| Triazole A | 0.06 | Outstanding |
| Triazole B | 0.5 | Excellent |
| Triazole C | 8 | Good |
Anticancer Activity
Several studies have reported on the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can significantly reduce the viability of various cancer cell lines.
Case Study:
In a study assessing the cytotoxic effects of similar compounds on breast cancer cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and piperazine components can enhance biological activity. Electron-donating groups on the phenyl rings have been shown to increase potency against specific targets.
Table 2: Structure-Activity Relationship Findings
| Modification | Impact on Activity |
|---|---|
| Fluoro substitution | Increased potency |
| Methyl group addition | Enhanced solubility |
| Piperazine linker length | Variable efficacy |
The proposed mechanism involves the inhibition of key enzymes in microbial and cancer cell metabolism. The presence of the triazole moiety likely interferes with ergosterol synthesis in fungi and disrupts cellular processes in cancer cells.
Comparison with Similar Compounds
Isostructural Halogen-Substituted Derivatives
, and 5 describe two isostructural compounds, 4 (4-chlorophenyl) and 5 (4-fluorophenyl), which share the triazole-thiazole core but differ in halogen substituents (Cl vs. F) on the aryl group. Key comparisons include:
| Property | Target Compound | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|---|
| Halogen Substituent | 4-Fluorophenyl | 4-Chlorophenyl | 4-Fluorophenyl |
| Crystal System | Not reported | Triclinic, P 1̄ | Triclinic, P 1̄ |
| Asymmetric Unit | Not reported | Two independent molecules | Two independent molecules |
| Molecular Conformation | Planar triazole-thiazole | Similar planar core | Similar planar core |
Both compounds 4 and 5 exhibit near-identical crystal packing, with slight adjustments to accommodate halogen size differences (Cl: van der Waals radius 1.75 Å; F: 1.47 Å). This suggests that halogen choice minimally impacts global conformation but may influence intermolecular interactions (e.g., halogen bonding) in therapeutic contexts .
Piperazine-Linked Heterocycles
and highlight compounds with piperazine moieties linked to tetrazole or thiophene groups. For example, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone () shares the 4-fluorophenyl-tetrazole-piperazine motif but replaces the thiazole with a thiophene. Key differences:
Triazole-Thioether Derivatives
describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares a triazole-thioether linkage but incorporates sulfonyl groups absent in the target compound. The sulfonyl group may enhance solubility but reduce membrane permeability compared to the target’s methylthiazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including triazole and thiazole ring formation, followed by coupling with a piperazine moiety. A typical approach involves:
- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole formation, as demonstrated for structurally similar compounds (e.g., ethanol solvent, 100°C, 2 hours, sodium acetate as a base) .
- Thiazole formation : Condensation of α-haloketones with thiourea derivatives.
- Piperazine coupling : Amide bond formation via activated esters (e.g., carbodiimide-mediated coupling).
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography or crystallization (e.g., ethanol as a crystallization solvent, yielding >95% purity) .
Q. How can the molecular structure and crystallinity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, similar triazole-thiazole hybrids show mean C–C bond lengths of 0.002–0.004 Å and R factors <0.06 .
- Spectroscopic techniques :
- NMR : Assign peaks using ¹H/¹³C NMR, focusing on fluorine coupling (e.g., 4-fluorophenyl protons split into doublets).
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole/thiazole ring vibrations .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, given the known activity of fluorophenyl-triazole hybrids .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, leveraging the piperazine moiety’s potential for receptor binding .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Yield discrepancies : Re-evaluate reaction parameters (e.g., solvent polarity, catalyst loading). For example, switching from ethanol to DMF may improve solubility of intermediates .
- Biological variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and validate with structural analogs. Control for fluorophenyl group orientation, which impacts receptor interactions .
Q. What advanced techniques are recommended for studying intermolecular interactions in crystalline forms?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify close contacts (e.g., H···F, C–H···π) to map packing motifs. For example, similar compounds show 10–15% contribution from F···H interactions .
- DFT calculations : Compare experimental (SCXRD) and theoretical bond lengths/angles to identify electronic effects of fluorine substituents .
Q. How can the metabolic stability and pharmacokinetics of this compound be predicted?
- Methodological Answer :
- In silico modeling : Use software like Schrödinger’s QikProp to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. The 4-fluorophenyl group may enhance metabolic stability by reducing oxidative metabolism .
- In vitro assays : Microsomal stability assays (e.g., liver microsomes) to measure half-life and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
